molecular formula C14H12O2 B189104 2-Hydroxy-4-methylbenzophenone CAS No. 3098-18-8

2-Hydroxy-4-methylbenzophenone

Cat. No.: B189104
CAS No.: 3098-18-8
M. Wt: 212.24 g/mol
InChI Key: KIZCNUWGIVQQBK-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylbenzophenone: is an organic compound with the molecular formula C14H12O2 . It is a derivative of benzophenone, characterized by the presence of a hydroxyl group at the second position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. The starting materials are p-toluoyl chloride and phenol . The reaction is catalyzed by aluminum chloride in the presence of a solvent such as dichloromethane . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{C}_6\text{H}_4\text{COCl} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{COC}_6\text{H}_4\text{CH}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Hydroxy-4-methylbenzophenone can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction of this compound can lead to the formation of hydroxybenzyl alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like and can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxybenzyl alcohol derivatives.

    Substitution: Formation of halogenated benzophenone derivatives.

Scientific Research Applications

Chemistry: 2-Hydroxy-4-methylbenzophenone is used as a photoinitiator in polymer chemistry. It helps in initiating the polymerization process when exposed to ultraviolet light.

Biology: In biological research, this compound is used as a probe to study enzyme activities and interactions with various biomolecules.

Medicine: pharmaceuticals due to its ability to interact with biological targets.

Industry: In the industrial sector, this compound is used in the production of sunscreens and UV-protective coatings due to its ability to absorb ultraviolet light.

Comparison with Similar Compounds

    2-Hydroxy-4-methoxybenzophenone:

    4-Methylbenzophenone: Lacks the hydroxyl group, making it less effective as a UV filter.

    2,4-Dihydroxybenzophenone: Contains an additional hydroxyl group, enhancing its UV-absorbing properties.

Uniqueness: 2-Hydroxy-4-methylbenzophenone is unique due to the presence of both a hydroxyl and a methyl group, which confer specific chemical properties and reactivity. Its ability to act as a photoinitiator and UV filter makes it valuable in various applications.

Properties

IUPAC Name

(2-hydroxy-4-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZCNUWGIVQQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184970
Record name Benzophenone, 2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3098-18-8
Record name Benzophenone, 2-hydroxy-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003098188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methylbenzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-Hydroxy-4-methylbenzophenone be used to synthesize coumarin derivatives? If so, what are the advantages of the method described in the research?

A1: Yes, this compound can be utilized as a starting material to synthesize coumarin derivatives. The research article "Synthetic Studies of Coumarin Derivatives from o-Hydroxybenzophenones with Phenylacetic Acid and Acetic Anhydride" [] demonstrates this synthesis using various o-hydroxybenzophenones, including this compound, reacted with phenylacetic acid and acetic anhydride in the presence of triethylamine (TEA).

Q2: What are the applications of polymers incorporating this compound derivatives?

A2: The research article "Copolymerization of UV‐absorbers, II" [] explores the incorporation of polymerizable UV-absorbers, including a derivative of this compound (4-allyloxy-2-hydroxy-4'-methylbenzophenone), into styrene copolymers. These copolymers, containing 2-8% of the UV-stabilizer, demonstrated enhanced stability against UV irradiation. [] The study assessed various parameters like carbonyl index, hydroxy index, tensile strength, elongation at break, and evaporation loss after UV exposure, confirming the efficacy of the incorporated UV-stabilizers. [] This highlights the potential application of this compound derivatives in developing UV-resistant materials, which are valuable in diverse fields like coatings, packaging, and textiles.

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